Methoxydiphenylphosphine (CAS 4020-99-9): A Technical Guide for the Synthetic Chemist
Methoxydiphenylphosphine (CAS 4020-99-9): A Technical Guide for the Synthetic Chemist
Introduction
Methoxydiphenylphosphine, also known as methyl diphenylphosphinite, is a versatile trivalent organophosphorus compound that has garnered significant attention in the fields of organic synthesis, catalysis, and materials science.[1][2] Characterized by a phosphorus atom bonded to two phenyl groups and a methoxy group, its unique electronic and steric properties make it a valuable reagent and ligand.[2][3] Unlike more common triaryl- or trialkylphosphines, the P-O bond in methoxydiphenylphosphine introduces distinct reactivity, positioning it as a key precursor and catalyst component in a variety of chemical transformations.
This guide provides an in-depth exploration of methoxydiphenylphosphine, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its physicochemical properties, provide a robust synthesis protocol, explore its critical applications in modern organic chemistry, and detail the necessary safety precautions for its handling. The content is structured to provide not just procedural steps, but also the underlying chemical principles and mechanistic insights that govern its utility.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting. Methoxydiphenylphosphine is a colorless to light yellow liquid under standard conditions, a property that distinguishes it from many solid phosphine ligands.[1]
Physical Properties
The key physical data for methoxydiphenylphosphine (C₁₃H₁₃OP) are summarized below for quick reference.[1][4][5]
| Property | Value | Source(s) |
| CAS Number | 4020-99-9 | [1][4][5] |
| Molecular Formula | C₁₃H₁₃OP | [1] |
| Molecular Weight | 216.22 g/mol | [1][5] |
| Appearance | Colorless to slightly yellow liquid | [1][2] |
| Density | 1.078 g/mL at 25 °C | [5] |
| Boiling Point | 149 °C at 6 mmHg (8 hPa) | [4][5] |
| Refractive Index (n₂₀/D) | 1.604 - 1.61 | [1][5] |
| Storage Temperature | 2-8°C or Room Temperature | [5][6][7] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of methoxydiphenylphosphine after synthesis or before use. The following data represent expected values based on its structure and data from analogous compounds.
-
³¹P NMR (Proton Decoupled): The ³¹P NMR spectrum is the most definitive technique for characterizing this compound. It is expected to show a single sharp resonance. While a directly cited value is elusive, comparison with similar phosphinites (e.g., Ph₂POEt at +109.5 ppm) suggests a chemical shift in the range of δ = +110 to +120 ppm (relative to 85% H₃PO₄).[8] This downfield shift is characteristic of P(III) species with an electronegative oxygen substituent.
-
¹H NMR: The proton NMR spectrum should exhibit two main signal regions:
-
Aromatic Protons (C₆H₅): A complex multiplet in the range of δ ≈ 7.20-7.60 ppm integrating to 10 hydrogens.
-
Methoxy Protons (OCH₃): A doublet in the range of δ ≈ 3.50-3.70 ppm integrating to 3 hydrogens. The splitting arises from coupling to the phosphorus atom, with an expected coupling constant of ³JP-H ≈ 10-15 Hz.
-
-
¹³C NMR (Proton Decoupled): The carbon spectrum will show signals for the aromatic and methoxy carbons.
-
Aromatic Carbons (C₆H₅): Multiple signals expected between δ ≈ 128-135 ppm . The ipso-carbon (the carbon directly attached to phosphorus) will appear as a doublet with a large ¹JP-C coupling constant.
-
Methoxy Carbon (OCH₃): A single signal appearing as a doublet in the range of δ ≈ 50-55 ppm due to two-bond coupling with phosphorus (²JP-C).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.[6]
-
~3050-3070 cm⁻¹: Aromatic C-H stretching.
-
~2840-2950 cm⁻¹: Aliphatic C-H stretching from the methoxy group.[6]
-
~1590 cm⁻¹ & ~1480 cm⁻¹: Aromatic C=C stretching vibrations.[6]
-
~1020-1050 cm⁻¹: C-O stretching of the methoxy group.
-
~800-900 cm⁻¹: P-O stretching.[6]
-
~700-750 cm⁻¹: P-C absorption bands.[6]
-
Synthesis and Purification
The preparation of methoxydiphenylphosphine is most reliably achieved via the nucleophilic substitution of chlorodiphenylphosphine with sodium methoxide. This method is based on well-established principles of organophosphorus chemistry, where a P-Cl bond is readily displaced by an alkoxide.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of methoxydiphenylphosphine.
Detailed Experimental Protocol
This protocol is designed to be self-validating. Adherence to the procedure and comparison of the final product's spectroscopic data with the expected values should confirm a successful synthesis.
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Sodium methoxide (NaOMe)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add sodium methoxide (1.05 equivalents). Purge the flask with dry nitrogen.
-
Solvent Addition: Add anhydrous THF via cannula to the flask to create a slurry. Cool the flask to 0°C using an ice-water bath.
-
Causality:Anhydrous conditions are critical as chlorodiphenylphosphine reacts violently with water.[9] THF is an ideal solvent due to its ability to dissolve the reactants and its inertness under these conditions. Cooling to 0°C helps to control the initial exotherm of the reaction.
-
-
Reagent Addition: Slowly add chlorodiphenylphosphine (1.0 equivalent) dropwise via syringe to the stirred slurry over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours) under a nitrogen atmosphere.
-
Causality:Stirring overnight ensures the reaction proceeds to completion. The formation of a white precipitate (NaCl) is a visual indicator of reaction progress.
-
-
Workup: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Causality:The product is organic-soluble and will be extracted into the ether phase, while the inorganic salt (NaCl) remains in the aqueous phase.
-
-
Washing: Wash the combined organic layers with brine. This helps to remove any remaining water and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil is purified by vacuum distillation (e.g., at ~149°C / 6 mmHg) to yield pure methoxydiphenylphosphine as a clear, colorless to pale yellow liquid.[5]
-
Characterization: Confirm the identity and purity of the product using ³¹P and ¹H NMR spectroscopy and compare the data to the expected values.
Core Applications in Organic Synthesis
Methoxydiphenylphosphine's utility stems from its role as both a ligand in transition metal catalysis and as a reagent in classic organic reactions. Its electronic properties—more electron-donating than triphenylphosphine due to the methoxy group—can enhance the reactivity of metal centers in catalytic cycles.[10]
Ligand in Palladium-Catalyzed Cross-Coupling
Phosphine ligands are crucial for the efficacy of palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.[5][11] They stabilize the palladium catalyst, modulate its reactivity, and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Methoxydiphenylphosphine serves as an effective monodentate ligand in these processes, contributing to efficient catalyst turnover and product formation.[1][2]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Reagent in the Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry.[8][12] The reaction typically employs a phosphine (like triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[12] While less common than triphenylphosphine, methoxydiphenylphosphine can act as the P(III) reagent in this transformation. The reaction proceeds through an oxyphosphonium salt intermediate, which is then displaced by a nucleophile in an Sₙ2 fashion.[13][14]
Caption: Key intermediates in the Mitsunobu reaction mechanism.
Precursor for Wittig-Horner Reagents
Methoxydiphenylphosphine can serve as a precursor for synthesizing phosphine oxides used in the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction. For example, an Arbuzov-type reaction with an alkyl halide (e.g., an α-halo ester) would yield a phosphinate, which can then be deprotonated to form the stabilized carbanion necessary for olefination of aldehydes and ketones. This reaction is particularly valuable for its high E-selectivity in alkene synthesis.
Safety, Handling, and Storage
As with all organophosphorus compounds, methoxydiphenylphosphine must be handled with appropriate caution in a well-ventilated chemical fume hood.
-
Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[10] It may also be harmful if swallowed or inhaled.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[10] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7] Recommended storage temperatures vary by supplier but are typically between 2-8°C or at room temperature.[5][6]
Conclusion
Methoxydiphenylphosphine (CAS 4020-99-9) is a valuable and versatile phosphinite ester with significant applications in synthetic organic chemistry. Its role as an electron-rich ligand enhances the performance of palladium-catalyzed cross-coupling reactions, and its reactivity as a P(III) species allows its participation in classic transformations like the Mitsunobu reaction. By understanding its properties, synthesis, and reaction mechanisms as detailed in this guide, researchers can effectively leverage this reagent to construct complex molecules for pharmaceutical, agrochemical, and materials science applications.
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